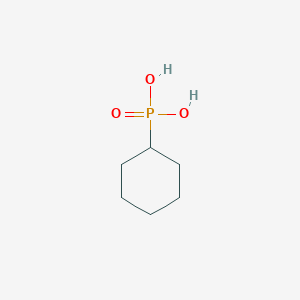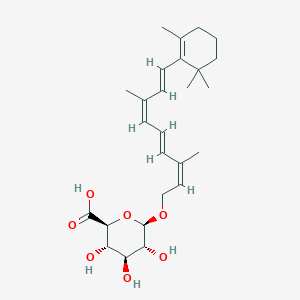
Retinyl beta-glucuronide
Overview
Description
Retinyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A. It is regarded as a detoxification product of retinoic acid but plays several roles in the functions of vitamin A. This compound can serve as a source of retinoic acid and may act as a vehicle for the transport of retinoic acid to target tissues . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinyl beta-glucuronide can be synthesized in vitro by incubating rat liver microsomes with uridinediphosphoglucuronic acid and either retinol or retinoic acid . The reaction conditions typically involve the presence of specific enzymes that facilitate the glucuronidation process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar enzymatic processes on a larger scale, utilizing bioreactors and controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form retinoic acid.
Reduction: It can be reduced back to retinol under certain conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups through enzymatic or chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as sodium borohydride or enzymatic reductases are used.
Substitution: Enzymes like beta-glucuronidase can facilitate the substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol.
Substitution: Various glucuronide derivatives depending on the substituent introduced.
Scientific Research Applications
Retinyl beta-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in vitamin A metabolism and transport.
Industry: Utilized in the formulation of skincare products due to its efficacy and reduced side effects compared to retinoic acid.
Mechanism of Action
Retinyl beta-glucuronide exerts its effects by serving as a source of retinoic acid, which is a crucial regulator of gene expression. It may also act as a transport vehicle for retinoic acid to target tissues . The molecular targets include retinoic acid receptors, which mediate the biological effects of retinoic acid by regulating the transcription of specific genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Retinoic Acid: A direct metabolite of retinol with similar biological activities but higher potential for side effects.
Retinol: The alcohol form of vitamin A, which can be converted to retinoic acid or retinyl beta-glucuronide.
Retinyl Palmitate: An ester form of vitamin A used in skincare products.
Uniqueness: this compound is unique in its ability to serve as both a detoxification product and a source of retinoic acid. It offers therapeutic benefits similar to retinoic acid but with reduced side effects, making it a valuable compound for medical and cosmetic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-GMBUFXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinyl beta-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16639-19-3 | |
| Record name | Retinylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


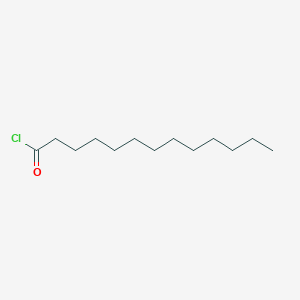
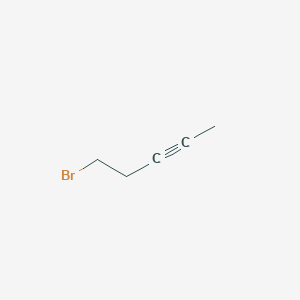
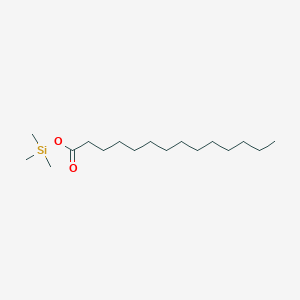


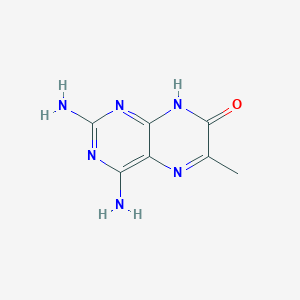
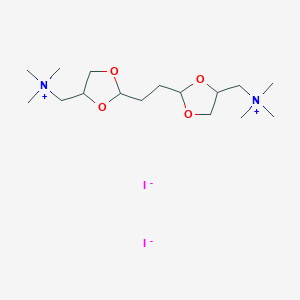
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
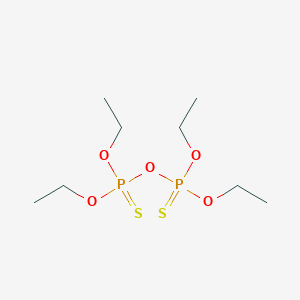
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)
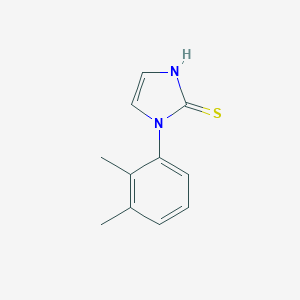
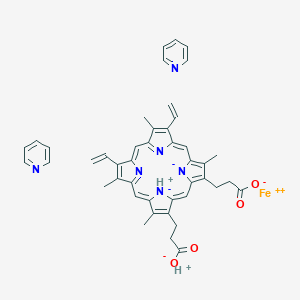
![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)
